molecular formula C14H16O6 B8347032 3-(3-Methoxy-4-methoxycarbonylmethoxy-phenyl)-acrylic acid methyl ester

3-(3-Methoxy-4-methoxycarbonylmethoxy-phenyl)-acrylic acid methyl ester

Cat. No.: B8347032
M. Wt: 280.27 g/mol
InChI Key: MOFNREXIRFMPCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Methoxy-4-methoxycarbonylmethoxy-phenyl)-acrylic acid methyl ester is a useful research compound. Its molecular formula is C14H16O6 and its molecular weight is 280.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H16O6

Molecular Weight

280.27 g/mol

IUPAC Name

methyl 3-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]prop-2-enoate

InChI

InChI=1S/C14H16O6/c1-17-12-8-10(5-7-13(15)18-2)4-6-11(12)20-9-14(16)19-3/h4-8H,9H2,1-3H3

InChI Key

MOFNREXIRFMPCX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC)OCC(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of methyl ferulate (38 grams, 183 mmol), anhydrous K2CO3 (88 grams, 637 mmol), Sodium iodide (8 grams, 53 mmol), disodium phosphate (8 grams, 56 mmol) in anhydrous acetone (800 mL) was added methyl chloro acetate (27.2 grams, 251 mmol) and refluxed for 10 hours. Acetone was distilled and water (750 mL) was added. Crude 20 was filtered and recrystallized from methanol and further purified by column chromatography on silica gel using chloroform as eluant to give pure 20 (36 grams, 70.6%) as a white powder. The melting point found to be 105-106.8° C. The structure was confirmed with IR and NMR. IHNMR (CDCl3) δ 3.80 (s, 6H, ester), 3.92 (s, 3H, —OCH3), 4.64 (s, 2H, OCH2), 6.26 (d, 1H, J=17.5 Hz, CH═CH), 6.78 (d, 1H, Ar), 7.05 (m, 2H, Ar), 7.60 (d, 1H, J=17.5 Hz, CH═CH).
Quantity
38 g
Type
reactant
Reaction Step One
Name
Quantity
88 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Name
disodium phosphate
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
[Compound]
Name
methyl chloro acetate
Quantity
27.2 g
Type
reactant
Reaction Step Two
Name
Yield
70.6%

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